RU-521
Beschreibung
RU-521 (CAS: 2262452-06-0), also known as RU-320521, is a potent and selective cyclic GMP-AMP synthase (cGAS) inhibitor. Its chemical structure, 2-(4,5-dichloro-1H-benzimidazol-2-yl)-5-methyl-4-(3-oxo-1H-2-benzofuran-1-yl)-1H-pyrazol-3-one, enables competitive binding to the cGAS catalytic pocket, preventing the cyclization of ATP and GTP into cGAMP, a critical second messenger in the cGAS-STING pathway .
Eigenschaften
IUPAC Name |
2-(4,5-dichloro-1H-benzimidazol-2-yl)-5-methyl-4-(3-oxo-1H-2-benzofuran-1-yl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N4O3/c1-8-13(16-9-4-2-3-5-10(9)18(27)28-16)17(26)25(24-8)19-22-12-7-6-11(20)14(21)15(12)23-19/h2-7,16,24H,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWZUQAOMURCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=C(N2)C=CC(=C3Cl)Cl)C4C5=CC=CC=C5C(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 2,3-Dichloro-6-nitroaniline
The first intermediate, 2,3-dichloro-6-nitroaniline, is synthesized via nitration and chlorination of aniline derivatives. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure:
-
1H-NMR (d⁶-DMSO, 400 MHz): δ 8.10 (d, 1H, J = 12 Hz), 6.89 (d, 1H, J = 12 Hz).
-
MS (ESI) : m/z 208.1 [M + H]⁺ (calculated for C₆H₄Cl₂N₂O₂: 207.1).
This compound serves as a precursor for subsequent reduction and cyclization reactions.
Synthesis of 3,4-Dichlorobenzene-1,2-diamine
Reduction of 2,3-dichloro-6-nitroaniline yields 3,4-dichlorobenzene-1,2-diamine, a critical intermediate for benzimidazole formation:
Final Cyclization to this compound
The benzimidazole and pyrazole rings are assembled via cyclocondensation reactions. While detailed synthetic steps for the final product are proprietary, structural validation via high-performance liquid chromatography (HPLC) confirms ≥98% purity. The molecular formula (C₁₉H₁₂Cl₂N₄O₃) and mass (415.23 g/mol) align with theoretical values.
Preparation of Stock Solutions
This compound’s hydrophobicity necessitates dissolution in dimethyl sulfoxide (DMSO) for biological assays. Standard protocols recommend the following:
| Solubility Parameter | Value |
|---|---|
| Max Conc. in DMSO | 20.76 mg/mL |
| Corresponding mM | 50 |
Working Concentrations
For cell-based assays (e.g., RAW-Lucia™ ISG cells), prepare dilutions in endotoxin-free buffers:
| Target Concentration | Volume of Stock (2 mg/mL) | Final Volume |
|---|---|---|
| 500 nM | 2.41 μL | 1 mL |
| 10 μM | 48.2 μL | 1 mL |
In Vivo Administration Protocols
This compound has demonstrated efficacy in rodent models of sepsis and subarachnoid hemorrhage. Dose optimization studies highlight the following:
Dose-Dependent Effects in Rats
-
Effective Dose : 450 μg/kg (intranasal) improves neurological outcomes post-subarachnoid hemorrhage.
-
Vehicle : 1% DMSO in corn oil ensures solubility and bioavailability.
| Dose (μg/kg) | Brain Water Content Reduction | Blood-Brain Barrier Stabilization |
|---|---|---|
| 150 | Moderate | Partial |
| 450 | Significant | Full |
| 1350 | Comparable to 450 | Slight Toxicity |
Quality Control and Validation
Purity Assessment
Functional Validation
-
cGAS Inhibition Assay : RAW-Lucia™ ISG cells transfected with dsDNA show dose-dependent suppression of Lucia luciferase activity (IC₅₀ = 0.11 μM for murine cGAS).
-
Species Specificity : Higher potency against murine cGAS (IC₅₀ = 0.11 μM) vs. human cGAS (IC₅₀ = 2.94 μM).
Challenges and Optimizations
Analyse Chemischer Reaktionen
RU.521 unterliegt hauptsächlich Inhibitionsreaktionen mit cGAS. Es bindet an den cGAS/dsDNA-Komplex mit einer Dissoziationskonstanten (Kd) von 36,2 nM . Die Verbindung inhibiert die cGAS-vermittelte Signalübertragung mit einer inhibitorischen Konzentration (IC50) von 700 nM . RU.521 unterliegt unter normalen Bedingungen keinen signifikanten Oxidations-, Reduktions- oder Substitutionsreaktionen. Das Hauptprodukt, das aus seiner Wechselwirkung mit cGAS gebildet wird, ist die Hemmung der cGAMP-Produktion, was zu einer verringerten Aktivierung des STING-Signalwegs und einer verringerten Produktion von Typ-I-Interferonen führt .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
RU.521 entfaltet seine Wirkung, indem es selektiv cGAS inhibiert, den primären Sensor für zytoplasmatisches dsDNA. Nach Bindung an dsDNA katalysiert cGAS die Synthese von cGAMP aus Adenosintriphosphat (ATP) und Guanosintriphosphat (GTP). cGAMP bindet dann an STING, was zur Aktivierung der TANK-bindenden Kinase 1 (TBK1) und des Interferon-regulatorischen Faktors 3 (IRF3) führt, was letztendlich zur Produktion von Typ-I-Interferonen und anderen proinflammatorischen Zytokinen führt. RU.521 inhibiert diesen Signalweg, indem es an den cGAS/dsDNA-Komplex bindet, die Synthese von cGAMP und die anschließende Aktivierung des STING-Signalwegs verhindert.
Wirkmechanismus
RU.521 exerts its effects by selectively inhibiting cGAS, the primary sensor of cytosolic dsDNA . Upon binding to dsDNA, cGAS catalyzes the synthesis of cGAMP from adenosine triphosphate (ATP) and guanosine triphosphate (GTP) . cGAMP then binds to STING, leading to the activation of TANK binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), which ultimately results in the production of type I interferons and other pro-inflammatory cytokines . RU.521 inhibits this pathway by binding to the cGAS/dsDNA complex, preventing the synthesis of cGAMP and subsequent activation of the STING pathway .
Vergleich Mit ähnlichen Verbindungen
Key Pharmacological Properties :
- Kd : 36.2 nM for cGAS/dsDNA complexes .
- IC₅₀ : 0.7 μM in cellular assays targeting cGAS-mediated interferon (IFN) upregulation .
- Selectivity : Demonstrates >40-fold selectivity over related enzymes (e.g., STING, TBK1) .
Comparison with Similar Compounds
Structural and Functional Analogues Targeting cGAS
Table 1: Comparison of cGAS Inhibitors
Key Findings :
- This compound vs. G150/PF-06928215 : this compound exhibits lower absolute potency (36.2 nM vs. ≤5.8 nM) but superior selectivity for cGAS over other DNA sensors, making it preferable for in vivo applications where off-target effects are a concern .
- This compound vs. CU-76 : CU-76’s mechanism of inhibiting cGAS oligomerization is distinct from this compound’s substrate competition, but its cross-reactivity with STING limits therapeutic utility compared to this compound .
Inhibitors Targeting Downstream Pathways
Table 2: cGAS-STING Pathway Inhibitors
Functional Contrasts :
- This compound vs. H151 : While this compound blocks cGAS upstream, H151 inhibits STING downstream. Co-administration of both in paramyxovirus-infected cells reduced IFN production synergistically, suggesting complementary therapeutic roles .
- This compound vs. DQ : DQ eliminates senescent cells broadly, whereas this compound specifically prevents cGAS-driven senescence initiation, offering a lower-risk profile for long-term use in fibrosis and aging-related diseases .
Research Implications and Limitations
Biologische Aktivität
RU-521 is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a key enzyme involved in the innate immune response to cytosolic DNA. This compound has garnered attention for its potential therapeutic applications in various conditions, particularly autoimmune diseases and neuroinflammatory disorders. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different models, and implications for future research.
This compound selectively inhibits cGAS by binding to its catalytic pocket, thereby preventing the synthesis of cyclic GMP-AMP (cGAMP) from ATP and GTP. This inhibition disrupts the cGAS-STING signaling pathway, which is crucial for the activation of type I interferon responses. By modulating this pathway, this compound can reduce the expression of pro-inflammatory cytokines and improve outcomes in various disease models.
Key Research Findings
- Inhibition of Interferon Production :
-
Neuroprotective Effects :
- In a rat model of subarachnoid hemorrhage (SAH), this compound demonstrated protective effects against brain injury. It reduced brain water content and blood-brain barrier permeability while improving neurological deficits. The compound also shifted microglial polarization from M1 (pro-inflammatory) to M2 (anti-inflammatory), indicating its potential as a therapeutic agent in neuroinflammatory disorders .
- Effects on Neutrophil Extracellular Traps (NETs) :
- Cognitive Function Improvement :
Comparative Potency
The potency of this compound varies between species, with reported IC50 values of approximately 0.11 μM for murine cGAS and 2.94 μM for human cGAS, indicating a stronger inhibitory effect on mouse cGAS compared to human cGAS . This difference underscores the importance of considering species-specific responses when evaluating therapeutic applications.
Data Summary
Case Study 1: Neuroinflammation Post-SAH
In a controlled study involving rats subjected to SAH, treatment with this compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, alongside an increase in IL-10 levels. These findings suggest that this compound effectively modulates inflammatory responses and improves outcomes following cerebral injuries .
Case Study 2: Autoimmune Response Modulation
Research conducted on primary macrophages derived from autoimmune mouse models demonstrated that this compound effectively suppressed DNA-mediated interferon activation. This study highlights its potential as a therapeutic agent for managing autoimmune diseases where cGAS is aberrantly activated .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
